molecular formula C7H7ClFNO B1390477 6-Chloro-2-fluoro-3-methoxyaniline CAS No. 1017777-77-3

6-Chloro-2-fluoro-3-methoxyaniline

Cat. No. B1390477
CAS RN: 1017777-77-3
M. Wt: 175.59 g/mol
InChI Key: ABRCLZVZMHSIRQ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO. It has a molecular weight of 175.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 . This code represents the specific structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 40-43 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Convenient Preparation of Related Compounds : A study by Patrick, Rogers, and Gorrell (2002) demonstrates the use of related chemical compounds for the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the utility of similar structures in chemical synthesis (Patrick, Rogers, & Gorrell, 2002).
  • Synthesis of Benzo[b]thiophene Derivatives : Campaigne and Kim (1983) discuss the synthesis of benzo[b]thiophene derivatives using 6-fluoro and 6-chloro analogs, indicating the importance of such compounds in creating complex organic molecules (Campaigne & Kim, 1983).
  • Synthesis of Quinoline Derivatives : Zhao, Lei, and Guo (2017) describe the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a process involving compounds structurally similar to 6-Chloro-2-fluoro-3-methoxyaniline, emphasizing their relevance in synthesizing quinoline derivatives (Zhao, Lei, & Guo, 2017).

Crystallography and Structural Analysis

  • Structural Systematics of Proton-Transfer Compounds : Smith, Wermuth, Healy, and White (2011) conducted a study on the crystal structures of proton-transfer compounds involving monosubstituted anilines like 4-fluoroaniline and 4-chloroaniline, which are structurally related to this compound. This research illustrates the compound's potential in crystallography and structural analysis (Smith, Wermuth, Healy, & White, 2011).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Antimalarial Compounds : O’Neill, Storr, and Park (1998) explored the synthesis of 5-fluoroprimaquine, an antimalarial drug, using intermediates that include 6-fluoro and 6-methoxy derivatives. This highlights the potential application of similar compounds in medicinal chemistry (O’Neill, Storr, & Park, 1998).

Synthesis of Novel Compounds

  • Synthesis of Quinoline Derivatives : The research by Wang, Ding, Zheng, Bao, and Peng (2018) on the synthesis of quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative annulation process, shows the relevance of compounds like this compound in creating novel chemical structures (Wang, Ding, Zheng, Bao, & Peng, 2018).

Cytotoxicity Studies

  • Evaluation of Isatin Derivatives : Reddy, Pallela, Kim, Won, and Shim (2013) synthesized a series of isatin derivatives, including those with chloro and fluoro substitutions, to evaluate their cytotoxic activities. This study suggests the potential use of this compound-related compounds in cytotoxicity and anticancer research (Reddy, Pallela, Kim, Won, & Shim, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302+H312;H373, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRCLZVZMHSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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